An In-depth Technical Guide to 5-Methylhexane-1,5-diol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Methylhexane-1,5-diol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexane-1,5-diol is a difunctional organic molecule featuring a six-carbon chain with hydroxyl groups at the 1 and 5 positions and a methyl group at the 5 position. Its unique structure, combining a primary and a tertiary alcohol, makes it an interesting building block for chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthesis protocol, and a discussion of its potential applications in research and development.
Chemical Structure and Identifiers
The structure of 5-Methylhexane-1,5-diol is characterized by a hexane backbone with key functional groups that dictate its reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 5-methylhexane-1,5-diol[1] |
| CAS Number | 1462-11-9[1] |
| Molecular Formula | C₇H₁₆O₂[1] |
| Molecular Weight | 132.20 g/mol [1] |
| Canonical SMILES | CC(C)(CCCCO)O[1] |
| InChI | InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3[1] |
| InChIKey | LNFDWQCEHXSMLT-UHFFFAOYSA-N[1] |
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Experimental Protocol: Synthesis from δ-Valerolactone
This protocol is adapted from a procedure reported in the literature and provides a reliable method for the laboratory-scale synthesis of 5-Methylhexane-1,5-diol. [2] Materials:
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δ-Valerolactone (1.0 eq)
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Methylmagnesium bromide (3.0 M solution in diethyl ether, 4.0 eq)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of methylmagnesium bromide (4.0 eq) in diethyl ether, cooled to 0 °C under an inert atmosphere (e.g., argon), add a solution of δ-valerolactone (1.0 eq) in anhydrous THF dropwise. A white precipitate may form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4-5 hours.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Concentrate the mixture in vacuo to remove the volatile solvents.
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To the residue, add ethyl acetate and a saturated aqueous solution of ammonium chloride.
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Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate in vacuo to yield the crude 5-Methylhexane-1,5-diol. The product can be further purified by column chromatography if necessary.
A reported yield for this reaction is approximately 84%. [2]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of 5-Methylhexane-1,5-diol. While direct access to high-resolution spectra is limited, the expected features can be predicted based on its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups at the C5 position would likely appear as a singlet. The methylene protons along the carbon chain would exhibit complex multiplets due to spin-spin coupling. The protons of the two hydroxyl groups would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The quaternary carbon at the C5 position would likely have a characteristic chemical shift. The chemical shifts of the other carbons can be predicted based on their proximity to the electron-withdrawing hydroxyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band is expected around 1050-1150 cm⁻¹.
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Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) at m/z = 132 may be weak or absent. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For 5-Methylhexane-1,5-diol, fragmentation could involve the loss of a methyl group (M-15) or cleavage adjacent to the hydroxyl groups.
Reactivity and Potential Applications
The presence of both a primary and a tertiary hydroxyl group in 5-Methylhexane-1,5-diol provides opportunities for selective chemical transformations.
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Esterification: The primary hydroxyl group can be selectively esterified under controlled conditions, leaving the more sterically hindered tertiary hydroxyl group intact. This differential reactivity allows for the synthesis of mono-functionalized derivatives.
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Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions.
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Polymer Chemistry: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. [2]5-Methylhexane-1,5-diol could potentially be used as a comonomer to introduce a pendant methyl and hydroxyl group into the polymer backbone, thereby modifying the polymer's properties such as solubility, thermal stability, and cross-linking potential.
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Drug Development and Bioactive Molecules: While no specific applications of 5-Methylhexane-1,5-diol in the synthesis of marketed drugs were identified in the public literature, its structure makes it a potential building block for the synthesis of complex organic molecules. The diol functionality can be used to introduce hydrophilicity or to serve as a handle for further chemical modifications in the design of novel bioactive compounds. One patent for an ophthalmic composition lists 5-methylhexane-1,5-diol as a linked chemical, suggesting its potential, though not explicitly defined, role in pharmaceutical formulations. [3]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methylhexane-1,5-diol is classified with the following hazards:
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Flammable liquid and vapor
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Causes skin irritation
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Causes serious eye irritation
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May cause respiratory irritation
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methylhexane-1,5-diol is a versatile diol with a unique combination of primary and tertiary alcohol functionalities. Its synthesis via the Grignard reaction with δ-valerolactone is a well-established and high-yielding process. While specific applications in drug development and materials science are not extensively documented in publicly available literature, its structure and reactivity suggest its potential as a valuable building block for the synthesis of a wide range of organic molecules and polymers. Further research into the reactivity and applications of this compound could unveil new opportunities in various fields of chemistry.
References
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PrepChem. Synthesis of A. 5-Methyl-1,5-hexanediol. Available at: [Link]
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PubChem. 5-Methyl-1,5-hexanediol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Ophthalmic composition comprising a prostaglandin - Patent US-9539262-B2. National Center for Biotechnology Information. Available at: [Link]
